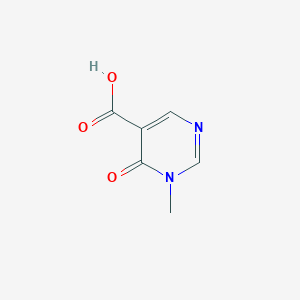

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Übersicht

Beschreibung

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound with the molecular formula C6H6N2O3. It is known for its role as a xanthine oxidase inhibitor, which makes it significant in the treatment of hyperuricemia-associated diseases . This compound is also referred to in some contexts as nudifloric acid .

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives under controlled conditions. One common synthetic route includes the condensation of urea with β-ketoesters, followed by cyclization and oxidation steps . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring allows for selective substitution, particularly at positions 4 and other aromatic sites. Experimental findings indicate that substituents significantly influence biological activity and reactivity:

-

Position 4 : Introduction of a methyl group reduces xanthine oxidase (XO) inhibitory potency, as seen in derivatives with methyl substitution at this position .

-

Position R1 : Electropositive groups (e.g., fluorobenzyl) at the para- or meta-position of phenyl rings enhance activity, while hydrophobic groups (e.g., tert-butylbenzyl) reduce it .

Functional Group Modifications

The carbonyl (6-oxo) group and carboxylic acid moiety enable targeted transformations:

-

Carbonyl-to-Imino Conversion : Replacement of the carbonyl oxygen with an imino group (–NH–) maintains XO inhibitory potency, as demonstrated in derivatives like 10c and 10e .

-

Carboxylic Acid Reactivity : The carboxylic acid group participates in esterification or amide formation under appropriate conditions, though specific reaction details require further optimization .

Condensation Reactions

The compound’s electrophilic carbonyl group and nucleophilic carboxylic acid facilitate condensation:

-

Ester Hydrolysis : While not directly applicable to the carboxylic acid form, ethyl ester precursors (e.g., ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate) undergo hydrolysis

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been investigated for several pharmaceutical applications:

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders. For instance, studies have shown that certain derivatives can effectively inhibit xanthine oxidase (XO), an enzyme linked to hyperuricemia, which is associated with gout and seizures .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is required to validate these effects and understand the underlying mechanisms.

Xanthine Oxidase Inhibitors

A series of compounds derived from this compound have been designed as xanthine oxidase inhibitors. These compounds demonstrated significant inhibitory activity with IC50 values ranging from 0.0181 μM to 0.5677 μM, comparable to established drugs like febuxostat . Such properties make these derivatives promising candidates for managing conditions like hyperuricemia.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be illustrated by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | Similar pyrimidine structure | Different methylation pattern at position 2 |

| 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Variation in carboxylic acid position | Distinct biological activity profiles |

| 4-Amino-2-methylpyrimidine | Contains amino group | Focused on different biological pathways |

This table illustrates how variations in structure lead to differences in biological activities and potential applications.

Case Studies

Several studies have documented the biological evaluations of derivatives based on this compound:

Study on Anticonvulsant Properties

A study reported that certain derivatives significantly reduced seizure activity in animal models when administered at specific dosages. The mechanism was linked to their ability to inhibit xanthine oxidase, thereby reducing uric acid levels and potentially mitigating seizure triggers .

Toxicity Assessment

In acute toxicity studies involving oral administration of selected compounds at high doses (2000 mg/kg), no adverse effects were observed in mice. This suggests a favorable safety profile for further development as therapeutic agents .

Wirkmechanismus

The primary mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage hyperuricemia and related conditions. The molecular targets include key residues in the xanthine oxidase enzyme, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds like:

Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.

Febuxostat: A non-purine selective inhibitor of xanthine oxidase.

Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure.

What sets this compound apart is its unique structure, which allows for specific interactions with the xanthine oxidase enzyme, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound recognized for its significant biological activities, particularly as an inhibitor of xanthine oxidase (XO). This article provides an in-depth examination of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrimidine ring with a methyl group at position 1, a ketone group at position 6, and a carboxylic acid group at position 5. Its structure allows for polar interactions, which facilitate hydrogen bonding in biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | 1-Methyl-6-oxopyrimidine-5-carboxylic acid |

| Appearance | Powder |

Target Enzyme: Xanthine Oxidase

This compound primarily targets xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The inhibition of XO leads to reduced production of uric acid and reactive oxygen species, which are implicated in various diseases such as gout and hyperuricemia. The compound interacts with key residues in the enzyme's active site through various interactions:

- Hydrogen Bonds : Formed with residues like Glu802 and Arg880.

- Hydrophobic Interactions : Engaged with Phe914 and Phe1009.

This interaction profile is crucial for its inhibitory potency against XO, making it a candidate for therapeutic applications in managing hyperuricemia-related conditions .

Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that this compound also inhibits matrix metalloproteinase 13 (MMP-13), an enzyme involved in extracellular matrix degradation. This activity suggests potential applications in treating conditions such as breast cancer and osteoarthritis, where MMPs play a critical role in disease progression .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. It has been shown to suppress cyclooxygenase-2 (COX-2) activity, which is essential in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationships of 1-methyl-6-oxo derivatives. These investigations reveal that modifications to the pyrimidine ring can enhance XO inhibitory potency. For instance, derivatives with specific substituents at the phenyl ring have demonstrated improved binding affinity and biological activity .

Pharmacological Applications

The compound has been evaluated for its pharmacological potential in several studies:

- Gout Treatment : As a xanthine oxidase inhibitor, it shows promise in reducing uric acid levels in patients with gout.

- Cancer Therapy : Its ability to inhibit MMPs positions it as a candidate for adjunctive therapy in cancer treatment .

- Anti-inflammatory Applications : The anti-inflammatory properties suggest potential use in conditions characterized by chronic inflammation .

Eigenschaften

IUPAC Name |

1-methyl-6-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-2-4(5(8)9)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNBMNOFEWLXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626250 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397310-83-7 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.